molecular formula C4H10N2O2.2(HCl) B236908 Bastadin-12 CAS No. 134981-78-5

Bastadin-12

Cat. No. B236908
M. Wt: 940.2 g/mol
InChI Key: XNGIESBQQZJDTL-LTEVTRLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bastadin-12 is a natural product that was first isolated from a marine sponge. It has been found to have a variety of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Cytotoxic Properties

Bastadin-12, along with other bastadins, has been isolated from various marine sponges and exhibits notable cytotoxic properties. Greve et al. (2008) found that bastadins, including bastadin-12, show moderate cytotoxicity toward a panel of 36 human tumor cell lines, indicating potential applications in cancer research (Greve et al., 2008).

Anti-Angiogenic Activity

Aoki et al. (2006) demonstrated that bastadin 12 significantly inhibits the serum and human epithelial growth factor-induced tubular formation of human umbilical vein endothelial cells, suggesting anti-angiogenic properties (Aoki et al., 2006). This property is critical in cancer therapy as it can potentially inhibit the growth of blood vessels that feed tumors.

Structure-Activity Relationships

Kotoku et al. (2008) conducted a structure-activity relationship study of bastadin 12, which revealed that certain molecular features of bastadin 12 are crucial for its bioactivity, especially in the context of anti-angiogenic properties (Kotoku et al., 2008). Such studies are vital for understanding how bastadins can be modified for therapeutic uses.

Potential Therapeutic Applications

Palkar et al. (2015) discussed the potential of bastadins, including bastadin 12, as natural lead compounds for the development of cancer therapeutic agents, highlighting their anticancer properties such as anti-angiogenesis, cytotoxicity, and induction of apoptosis (Palkar et al., 2015).

Interactions with Cellular Receptors

Bastadin 12 also exhibits interactions with various cellular receptors. Zieminska et al. (2014) found that bastadin 12, along with ryanodine, can influence intracellular Ca(2+) release in cultured cerebellar granule cells, a property that could have implications in neurology and cellular signaling (Zieminska et al., 2014).

properties

CAS RN

134981-78-5

Product Name

Bastadin-12

Molecular Formula

C4H10N2O2.2(HCl)

Molecular Weight

940.2 g/mol

IUPAC Name

(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione

InChI

InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+

InChI Key

XNGIESBQQZJDTL-LTEVTRLRSA-N

Isomeric SMILES

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br

SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br

synonyms

astadin 12
bastadin-12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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